Isradipine (PN 200-110), chemically known as isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylate, is a dihydropyridine derivative classified as a calcium channel blocker. It exhibits a strong vasodilatory effect with minimal cardiodepressive effects [ [] ]. In scientific research, Isradipine serves as a valuable tool for investigating various physiological processes and disease models, particularly those involving calcium signaling pathways.
Isradipine was first synthesized in the 1980s and is derived from the dihydropyridine class of compounds. It is marketed under various brand names and is available in oral formulations. The compound falls under the category of antihypertensive agents and is specifically classified as a calcium channel blocker.
The synthesis of Isradipine can be achieved through several methods, with the most common being the use of carbon-11 isotopes for radiolabeling in research applications. A notable method involves the methylation of a precursor compound using carbon-11 methyl iodide in the presence of tetrabutylammonium hydroxide, which allows for efficient incorporation of the radioactive label for positron emission tomography studies. This method yields high specific activity and purity, essential for neuroimaging applications .
Another significant approach is the formulation of Isradipine nanoparticles through techniques such as antisolvent precipitation. In this method, Isradipine is dissolved in a water-miscible organic solvent and then added to a stabilizing aqueous phase, resulting in nanoparticle formation. This technique enhances the bioavailability and therapeutic efficacy of the drug .
The typical synthesis involves:
Isradipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula is with a molecular weight of approximately 314.34 g/mol. Its structure includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₄ |
Molecular Weight | 314.34 g/mol |
Melting Point | 130–132 °C |
Solubility | Soluble in methanol |
Isradipine undergoes various chemical reactions primarily related to its pharmacological activity. One key reaction involves its interaction with calcium channels, where it binds to the L-type calcium channels, inhibiting calcium influx into cells.
The mechanism can be described as follows:
Isradipine acts by selectively blocking L-type calcium channels located in vascular smooth muscle and cardiac tissue. This blockade reduces intracellular calcium concentrations, leading to:
Clinical studies have shown that Isradipine effectively lowers blood pressure in hypertensive patients without significantly affecting heart rate .
Isradipine has diverse applications primarily in the medical field:
Isradipine exhibits nuanced interactions with L-type voltage-gated calcium channels (LTCCs), particularly the Cav1.2 and Cav1.3 isoforms. These isoforms, while structurally similar, display distinct biophysical properties governing their physiological roles. Cav1.3 channels activate at membrane potentials 9-15 mV more negative than Cav1.2 (−50 mV vs. −30 mV), enabling their contribution to pacemaking in neurons and cardiac sinoatrial node cells [2] [5]. This differential activation range critically influences isradipine’s inhibitory profile.
Isradipine demonstrates near-equivalent binding affinity for both isoforms in vitro, with dissociation constants in the low nanomolar range. However, functional selectivity arises from isoform-specific gating kinetics and cellular context. Cav1.3’s propensity for sustained activity at hyperpolarized potentials increases its susceptibility to isradipine block in neurons during rhythmic pacemaking. This is exemplified in dopaminergic neurons of the substantia nigra pars compacta, where isradipine (3 μM) significantly reduces Cav1.3-mediated calcium influx, conferring neuroprotection in Parkinson’s disease models by mitigating mitochondrial oxidant stress [5] [10]. In contrast, Cav1.2 inhibition in vascular smooth muscle drives isradipine’s primary antihypertensive effect.
Molecular determinants of isoform interaction reside in the channel’s dihydropyridine binding pocket within the α1-subunit. While the binding site is conserved, alternative splicing events in Cav1.2 (e.g., smooth muscle-specific exons) enhance isradipine’s state-dependent binding in vascular tissues by stabilizing inactivated channel conformations [2] [6].
Table 1: Biophysical and Pharmacological Properties of Cav1.2 vs. Cav1.3 Relevant to Isradipine Action
Property | Cav1.2 | Cav1.3 | Functional Consequence for Isradipine |
---|---|---|---|
Activation Threshold | ~ -30 mV | ~ -50 mV | Higher block efficacy in Cav1.3 during pacemaking |
Inactivation Voltage | Midpoint ~ -60 mV | Midpoint ~ -70 mV | Enhanced drug affinity at physiological voltages for Cav1.3 |
Primary Tissue Distribution | Vascular Smooth Muscle, Cardiac Myocytes, Brain | Brain, Neuroendocrine Cells, Cochlea, SAN | Tissue-specific effects (Vasodilation vs. Neuro/Cardiac modulation) |
Role in Disease | Hypertension, Timothy Syndrome | Parkinson's, Neuropsychiatric Disorders | Neuroprotection achievable at tolerated doses |
Isradipine IC50 | ~5-20 nM (Voltage-dependent) | ~5-20 nM (Voltage-dependent) | Similar in vitro affinity but differential in vivo impact |
Isradipine’s vasodilatory potency stems from its preferential binding to inactivated states of Cav1.2 channels, a mechanism described by the modulated receptor hypothesis. This allosteric interaction stabilizes the inactivated conformation, shifting channel availability towards hyperpolarized voltages and reducing calcium influx during depolarization [1] [4] [8].
Key experimental evidence comes from voltage-clamp studies:
Crucially, isradipine induces a distinct drug-bound inactivated state (DI), kinetically distinct from intrinsic inactivation. Mutational analyses (e.g., IVS6 segment substitutions I1497A, I1498A, V1504A) reveal that intrinsic inactivation gates modulate the rate of entry into and recovery from this DI state, but the drug itself is the primary driver of the hyperpolarized shift in channel availability [1] [4]. Pathogenic Cav1.3 gain-of-function mutations (e.g., A749T, L271H), which shift inactivation curves negatively by ~20 mV, further illustrate this principle: they enhance isradipine sensitivity solely by increasing the fraction of inactivated channels at physiological voltages, not by altering intrinsic drug affinity [8].
While sharing the dihydropyridine (DHP) core structure, isradipine displays clinically significant pharmacodynamic distinctions from analogs like nifedipine and nimodipine, attributable to molecular substitutions and resultant binding kinetics.
Table 2: Pharmacodynamic Differentiation of Isradipine from Key Dihydropyridine Analogs
Property | Isradipine | Nifedipine | Nimodipine |
---|---|---|---|
*Relative Vasoselectivity | High (+++) | Moderate (++) | Low (CNS-targeted) (+) |
Cav1.3 Affinity (Kd) | ~0.1-0.5 nM | ~1-5 nM | ~5-20 nM |
Neuroprotective Efficacy (PD Models) | Robust (6-OHDA, MPTP) [10] | Limited / Inconsistent | Limited (Effective in some stroke models but not 6-OHDA) |
Reflex Tachycardia Incidence | Low | High | Low (but limited systemic use) |
Key Structural Feature | 4-Benzoxadiazole substituent | Ortho-Nitro substituent | Meta-Nitro substituent |
Primary Molecular Target Site | Inactivated Cav1.2 (Vascular), Cav1.3 | Inactivated Cav1.2 (Vascular/Cardiac) | Inactivated Cav1.2 (Cerebral) |
*Vasoselectivity = Preference for vascular smooth muscle LTCCs over cardiac myocyte LTCCs.
These distinctions highlight isradipine’s unique pharmacological niche: its balanced, high-affinity block of both Cav1.2 (vascular) and Cav1.3 (neuronal/pacemaking) isoforms, coupled with molecular properties minimizing cardiac Cav1.2 block, enables therapeutic effects in hypertension and emerging neuroprotective applications where other DHPs show limitations. The ongoing development of truly Cav1.3-selective antagonists may further refine this potential [2] [8] [10].
Compound Names Mentioned in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: